HDAC Inhibition: Target Compound as Reference Scaffold vs. Optimized Lead Derivatives
The target compound serves as the foundational biphenyl scaffold from which optimized lead compounds with substantially enhanced potency were derived. In the aminophenyl benzamide series, SAR optimization around the bis(aryl)-type pharmacophore (of which this compound represents the core biphenyl framework) yielded inhibitors with potent HDAC activity and class I selectivity [1]. The 3D QSAR model developed from 48 aminophenyl benzamide derivatives demonstrates that this scaffold class can achieve predicted activity improvements through systematic substitution, with the model showing excellent correlation (r² = 0.99) and predictive power (q² = 0.85) [2].
| Evidence Dimension | HDAC inhibitory potency and QSAR model predictive power |
|---|---|
| Target Compound Data | Baseline biphenyl aminobenzamide scaffold with 3-amino substitution; serves as synthetic entry point for analog generation |
| Comparator Or Baseline | Optimized leads from the same aminophenyl benzamide series demonstrated enhanced potency through hydrophobic substituent addition |
| Quantified Difference | QSAR model correlation coefficient r² = 0.99; cross-validated q² = 0.85; Fisher ratio F = 631.80 |
| Conditions | PHASE module of Schrödinger software; pharmacophore model comprising two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A) |
Why This Matters
The high QSAR model quality (r² = 0.99) provides statistically robust guidance for designing derivatives with predictable HDAC inhibitory potency from this scaffold, reducing iterative synthesis cycles and enabling rational analog selection.
- [1] Moradei OM, Mallais TC, Frechette S, Paquin I, Tessier PE, Leit SM, et al. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. J Med Chem. 2007;50(23):5543-5546. View Source
- [2] Mahipal, Tanwar OP, Karthikeyan C, Moorthy NSHN, Trivedi P. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Med Chem. 2010;6(5):277-285. View Source
